molecular formula C25H22N4O3 B2887247 1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251683-80-3

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2887247
CAS RN: 1251683-80-3
M. Wt: 426.476
InChI Key: FUSCWMTZVSMGOR-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has been investigated for its potential use in scientific research. This compound is also known as BBIC and has been synthesized using various methods. The purpose of

Scientific Research Applications

Therapeutic Applications and Mechanistic Insights

  • Angiotensin II Receptor Antagonists : A study introduced a new series of nonpeptide angiotensin II (AII) receptor antagonists, showcasing the design and synthesis of compounds with potent antihypertensive effects upon oral administration, diverging from earlier series that were active only intravenously. The research emphasizes the significance of the acidic group at the 2'-position of the biphenyl for achieving high affinity for the AII receptor and good oral antihypertensive potency, highlighting the tetrazole derivative, DuP 753, in development for hypertension treatment (Carini et al., 1991).

  • Antibacterial and Cytotoxic Potential : Research on N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds demonstrated preliminary in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The study also assessed the complexes' cytotoxicity against human renal and breast cancer cell lines, indicating improved cytotoxicity for certain complexes, suggesting a promising avenue for antimicrobial and anticancer applications (Hackenberg et al., 2013).

  • Antimicrobial and Antifungal Agents : A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities, showing potent activities against standard strains of bacteria and fungi. This indicates the potential of such imidazole derivatives in developing new antimicrobial agents (Raju et al., 2010).

Synthetic Applications

  • Peptide Synthesis : The p-methoxybenzyl ester group has been employed in the synthesis of protected amino acids and peptides, demonstrating its utility as a carboxyl-protecting group. This application underlines the role of imidazole derivatives in the synthesis of complex peptide sequences, showcasing their importance in synthetic organic chemistry (Stewart, 1968).

  • Synthesis of Imidazole Derivatives with Antimycobacterial Activity : Designed to mimic parts of the structure of potent antimycobacterial agents, the synthesis of 4‐substituted 1‐(p‐methoxybenzyl)imidazoles demonstrated the potential of these compounds in antimycobacterial therapy, with several exhibiting in vitro activity (Miranda & Gundersen, 2009).

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSCWMTZVSMGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

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